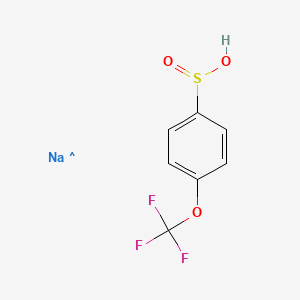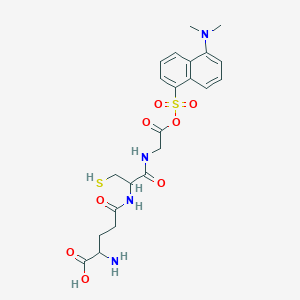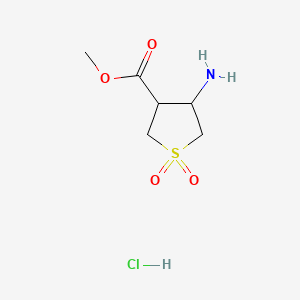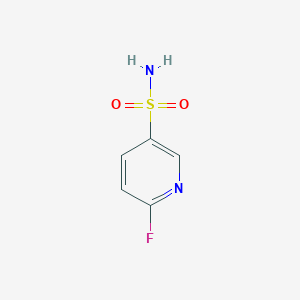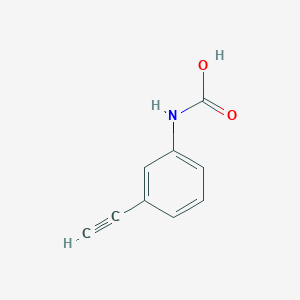
(3-Ethynylphenyl)carbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Ethynylphenyl)carbamic acid is an organic compound characterized by the presence of a carbamic acid group attached to a phenyl ring substituted with an ethynyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Ethynylphenyl)carbamic acid typically involves the reaction of 3-ethynylaniline with phosgene or its derivatives under controlled conditions. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with water to yield the desired carbamic acid.
Industrial Production Methods: Industrial production of this compound may involve the use of safer and more efficient reagents such as diphosgene or triphosgene instead of phosgene. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: (3-Ethynylphenyl)carbamic acid undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of amines from nitro groups.
Substitution: Formation of halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
(3-Ethynylphenyl)carbamic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (3-Ethynylphenyl)carbamic acid involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the carbamic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Carbamic Acid: The parent compound with the formula H2NCOOH.
Ethyl Carbamate: An ester of carbamic acid with the formula H2NCOOCH2CH3.
Phenyl Carbamic Acid: A derivative with a phenyl group attached to the carbamic acid.
Uniqueness: (3-Ethynylphenyl)carbamic acid is unique due to the presence of the ethynyl group, which imparts distinct chemical reactivity and biological activity compared to other carbamic acid derivatives. The ethynyl group enhances the compound’s ability to participate in specific interactions, making it a valuable tool in various research applications.
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
(3-ethynylphenyl)carbamic acid |
InChI |
InChI=1S/C9H7NO2/c1-2-7-4-3-5-8(6-7)10-9(11)12/h1,3-6,10H,(H,11,12) |
InChI Key |
FQVLODSIJCLPQO-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC=C1)NC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


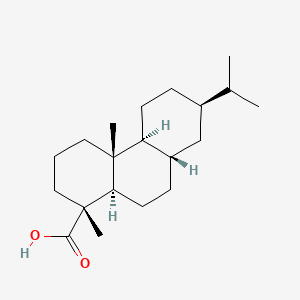


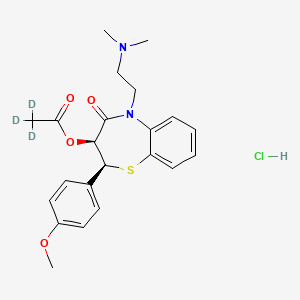

![N1-[(1H-imidazol-4-yl)methyl]-2-methylbenzene-1,4-diamine dihydrochloride](/img/structure/B12313566.png)
![5-{1H-pyrrolo[2,3-b]pyridin-5-yl}pyridin-3-amine](/img/structure/B12313571.png)

